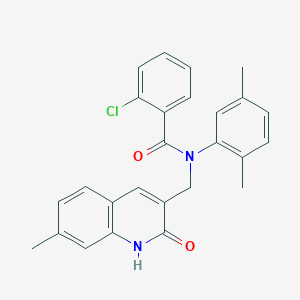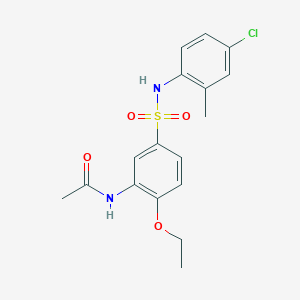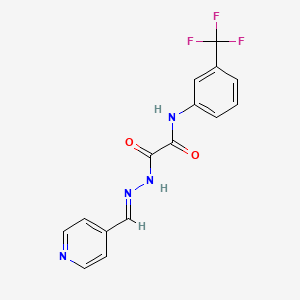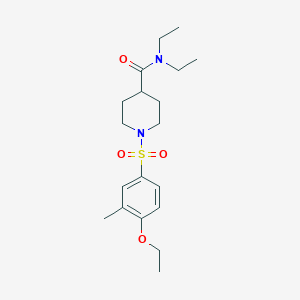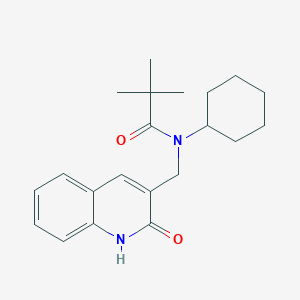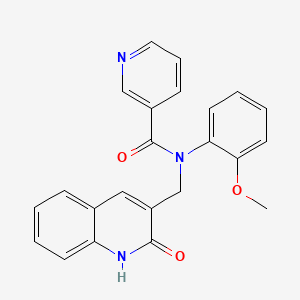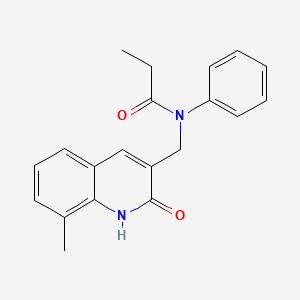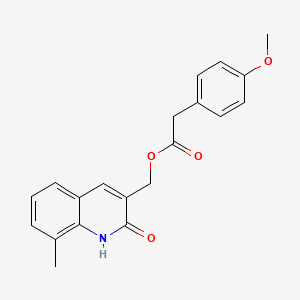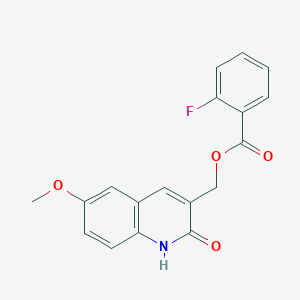
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” is likely a quinoline derivative. Quinolines are aromatic compounds with a fused pyridine and benzene ring. In this case, the quinoline has a hydroxy group at the 2-position and a methoxy group at the 6-position. The quinoline is attached to a 2-fluorobenzoate group via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, the hydroxy and methoxy substituents on the quinoline, and the 2-fluorobenzoate group attached via a methylene bridge .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The hydroxy and methoxy groups might undergo reactions typical for alcohols and ethers, respectively. The benzoate group could participate in reactions typical for carboxylic acid esters .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be influenced by factors such as the presence of the polar hydroxy and methoxy groups, the aromatic quinoline and benzoate systems, and the fluorine atom .科学研究应用
Stroke Therapy
Neuroprotective Properties: “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” derivatives have shown promise in stroke therapy. Specifically, the compound (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN 23) demonstrated potent neuroprotective effects . In neuronal cultures subjected to oxygen glucose deprivation (OGD), QN 23 improved neuronal viability after recovery. Additionally, it reduced neuronal death and infarct size in in vivo models of cerebral ischemia. These findings position QN 23 as a potential lead compound for ischemic stroke treatment.
Antioxidant Activity
Radical Scavenging: QN 23 also exhibits strong antioxidant properties. It effectively traps various toxic radical oxygenated species, further supporting its neuroprotective capacity. The ability to counter oxidative stress is crucial in stroke therapy, making QN 23 a valuable candidate .
Antimalarial Applications
Primaquine Analogs: While not directly related to stroke therapy, the broader class of 4-hydroxy-2-quinolones, including “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate,” has been explored for antimalarial applications. Primaquine, a related compound, is an essential antimalarial drug. However, it can cause hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PDH) deficiency due to the generation of oxidant species by its metabolites .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-23-13-6-7-16-11(9-13)8-12(17(21)20-16)10-24-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWAUCSXJBJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)
